4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases such as cancer and infections.
The compound can be classified under the following categories:
It is synthesized from precursor compounds and is often studied for its pharmacological properties. The structure includes a pyridine moiety, which is significant for its biological activity.
The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can be achieved through several methods. Notably, the use of magnesium oxide nanoparticles as a catalyst has been explored, providing an efficient pathway for synthesis compared to classical methods.
The proposed synthetic routes generally involve the condensation of appropriate benzothiazole derivatives with pyridine derivatives under controlled conditions to yield the target compound.
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine participates in various chemical reactions typical of amines and heterocycles. It can undergo:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or alter its pharmacokinetic profile.
The mechanism of action for 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. The presence of the benzothiazole ring system allows it to fit into active sites of proteins, potentially inhibiting their function.
Research indicates that this compound can act as an inhibitor of receptor tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer progression. The specific binding affinity and inhibition constants (IC50 values) are essential metrics for evaluating its effectiveness.
The physical properties of 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the purity and identity of synthesized compounds.
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has potential applications in:
Its derivatives may also be explored for enhanced activity against specific targets, making it a valuable compound in ongoing pharmaceutical research efforts.
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of benzene fused with a thiazole ring. This heterocyclic system has demonstrated exceptional versatility in drug development, particularly as core structures in antimicrobial, anticancer, and central nervous system therapeutics. The inherent electronic properties of the benzothiazole ring system facilitate diverse interactions with biological targets, enabling potent pharmacological activities through multiple mechanisms of action .
Recent advances highlight benzothiazoles as critical frameworks in anti-tubercular drug discovery, addressing the urgent need for compounds effective against multidrug-resistant Mycobacterium tuberculosis (Mtb). The emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis strains has intensified research into benzothiazole-based compounds, with several derivatives demonstrating potent inhibitory activity against mycobacterial enzymes such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for cell wall biosynthesis. Structural modifications at the 2-amino position and benzene ring substitutions have yielded compounds with enhanced target specificity and reduced susceptibility to conventional resistance mechanisms .
Table 1: Structurally Related Benzothiazole Derivatives with Anti-Mycobacterial Potential
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
---|---|---|---|
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | C₁₄H₁₃N₃S | 255.34 | Methyl at C4; pyridin-3-ylmethyl at N2 |
4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | C₁₅H₁₅N₃S | 269.37 | Dimethyl at C4,C5; pyridin-3-ylmethyl at N2 |
4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | C₁₃H₁₀ClN₃S | 275.76 | Chloro at C4; pyridin-3-ylmethyl at N2 |
6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | C₁₄H₁₂ClN₃S | 289.78 | Chloro at C6; methyl at C4; pyridin-2-ylmethyl at N2 |
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | C₁₅H₁₅N₃S | 269.37 | Dimethyl at C4,C5; pyridin-4-ylmethyl at N2 |
The incorporation of a pyridin-3-ylmethyl moiety at the 2-amino position of benzothiazole confers distinct physicochemical and pharmacophoric properties essential for biological activity. This substitution pattern enhances molecular diversity through:
Hydrogen Bonding Networks: The pyridine nitrogen acts as a hydrogen bond acceptor, while the secondary amine (-NH-) serves as a hydrogen bond donor. This dual capability facilitates targeted interactions with enzymatic binding sites, particularly those with polar residues critical for inhibitor binding [6].
Enhanced Solubility Profiles: Compared to alkyl or aryl substitutions, the pyridin-3-ylmethyl group improves aqueous solubility at physiological pH due to the basic nature of the pyridyl nitrogen (predicted pKa ~4.5-5.5). This property addresses a key limitation of many heterocyclic compounds in drug development [2].
Spatial Orientation Effects: Molecular modeling studies indicate that the 3-pyridyl isomer enables optimal vectoring of pharmacophores toward complementary regions in target binding pockets. This spatial advantage distinguishes it from 2-pyridyl and 4-pyridyl isomers, which exhibit different conformational constraints and electronic distributions [2] [6].
Table 2: Molecular Descriptors of Pyridylmethyl-Substituted Benzothiazol-2-amines
Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 3.1 | 1 | 4 | 53.8 |
4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 3.5 | 1 | 4 | 53.8 |
4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | 3.4 | 1 | 4 | 53.8 |
3-(1,3-Thiazol-4-ylmethyl)pyridin-2-amine | 1.2 | 2 | 3 | 64.6 |
The synergistic effect between the benzothiazole core and pyridin-3-ylmethyl substituent creates a bifunctional pharmacophore capable of simultaneous interactions with both hydrophobic pockets and polar regions of biological targets. This synergy is particularly advantageous in designing inhibitors for mycobacterial enzymes, where molecular docking studies reveal that the pyridin-3-ylmethyl group occupies a hydrophilic subpocket adjacent to the DprE1 active site, while the methyl-substituted benzothiazole ring engages hydrophobic residues [6] . Synthetic accessibility further enhances this scaffold's utility, as the secondary amine linkage can be efficiently formed through nucleophilic substitution reactions between 2-chlorobenzothiazoles and 3-(aminomethyl)pyridine derivatives under mild conditions .
Table 3: Synthetic Approaches to Benzothiazol-2-amines
Method | Reaction Conditions | Key Intermediates | Yield Range | Advantages |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 80-100°C, 8-12h | 2-Chlorobenzothiazole + Aminomethylpyridine | 65-85% | Single-step; high regioselectivity |
Reductive Amination | NaBH₃CN, MeOH, rt, 24h | Benzothiazol-2-carbaldehyde + Aminomethylpyridine | 45-70% | Functional group tolerance |
Microwave-Assisted Coupling | DIPEA, CH₃CN, 120°C (MW), 30-45 min | 2-Halobenzothiazole + Aminomethylpyridine | 75-92% | Rapid synthesis; improved purity |
The development of 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS# 1105191-71-6) exemplifies structure-based optimization in benzothiazole chemistry. The C4 methyl group provides electron-donating effects that stabilize the thiazole ring while maintaining planarity of the bicyclic system. This strategic substitution fine-tunes the molecule's electron distribution without introducing significant steric hindrance, thereby optimizing interactions with hydrophobic enzyme subsites [1] [6]. Current research focuses on hybrid derivatives where this core structure is integrated with other pharmacophores to enhance anti-tubercular activity and overcome existing resistance mechanisms mediated by mutations in katG, inhA, and rpoB genes .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1